molecular formula C19H20N2O3 B2727349 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922000-47-3

3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

Cat. No. B2727349
CAS RN: 922000-47-3
M. Wt: 324.38
InChI Key: IQZWPZGSJBVICR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a melting point of 130-132°C and a predicted boiling point of 528.2±50.0 °C . It has a density of 1.39 g/cm3 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of dibenzoxepin derivatives as synthons for regiospecific annulation, leading to the creation of heterocycles such as pyrazoles, isoxazoles, and pyridines. This highlights their role in expanding the toolkit for synthesizing novel heterocyclic compounds with potential applications in drug discovery and material science (Kumar et al., 2007).

Structural and Computational Studies

Dibenzoxepin compounds have been subjected to spectroscopic, X-ray diffraction, and Density Functional Theory (DFT) studies to elucidate their molecular structures, electronic properties, and reactivity. Such investigations provide insights into the charge distributions and molecular orbitals, contributing to the understanding of their chemical behavior and potential for applications in nonlinear optical (NLO) materials (Almansour et al., 2016).

Crystallography and Conformational Analysis

The crystal structures of certain dibenzoxepin derivatives have been determined, offering a deeper understanding of their conformational characteristics. This knowledge is crucial for designing compounds with desired physical and chemical properties, and for predicting their interaction with biological targets (Bandoli & Nicolini, 1982).

Pharmacological Potential

Some dibenzoxepin derivatives have been explored for their pharmacological properties, such as being potent dopamine D-1 receptor antagonists. Their binding affinity to receptors, determined through autoradiography and PET studies, suggests potential applications in neurological research and therapy (Halldin et al., 1993).

Process Development and Scale-Up

The benzoxazepine core is crucial in kinase inhibitors, including mTOR inhibitors. Research into scalable synthesis processes for such compounds underpins the development of pharmaceuticals, demonstrating the practical applications of these chemical structures in medicinal chemistry (Naganathan et al., 2015).

Growth Hormone Secretagogue Research

Dibenzoxepin derivatives have been identified as nonpeptidyl secretagogues for growth hormone, indicating their potential use in treating growth hormone deficiencies. This research opens avenues for developing new therapeutic agents (Smith et al., 1993).

properties

IUPAC Name

3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12(2)10-18(22)20-13-8-9-16-14(11-13)19(23)21(3)15-6-4-5-7-17(15)24-16/h4-9,11-12H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZWPZGSJBVICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

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